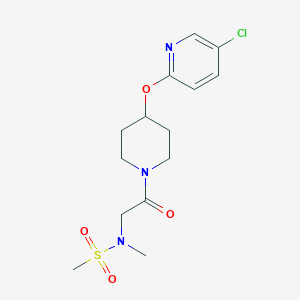

N-(2-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

説明

特性

IUPAC Name |

N-[2-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O4S/c1-17(23(2,20)21)10-14(19)18-7-5-12(6-8-18)22-13-4-3-11(15)9-16-13/h3-4,9,12H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMECBJYFYQBFBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCC(CC1)OC2=NC=C(C=C2)Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide typically involves multi-step organic reactions:

Formation of the Pyridine Derivative: The synthesis begins with the chlorination of pyridine, producing 5-chloropyridin-2-yl.

Etherification: The 5-chloropyridin-2-yl is then reacted with piperidine to form 4-((5-chloropyridin-2-yl)oxy)piperidine.

Coupling Reaction: This intermediate is coupled with N-(2-oxoethyl)-N-methylmethanesulfonamide under controlled conditions to produce the final compound.

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up, ensuring that reaction conditions such as temperature, pressure, and pH are meticulously controlled for optimal yield and purity. Catalysts and solvents are selected to enhance reaction rates and selectivity.

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Oxidative reactions can modify the pyridine ring or the piperidine moiety.

Reduction: Reduction reactions can target the oxoethyl group.

Substitution: Nucleophilic or electrophilic substitution can occur at the pyridine ring or the piperidine nitrogen.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. Substitution reactions might use reagents like alkyl halides or acyl chlorides under conditions that provide the appropriate environment for these reactions.

Major Products

The major products depend on the specific reactions and conditions. For example, oxidative reactions might yield pyridine N-oxide derivatives, while substitution reactions could introduce new functional groups at the nitrogen atoms.

科学的研究の応用

Chemistry

In chemistry, N-(2-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide serves as an intermediate in the synthesis of more complex molecules. Its diverse reactivity makes it a valuable building block for designing new compounds.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, exploring its binding affinities and biochemical activities.

Medicine

The compound has potential applications in medicinal chemistry, possibly serving as a lead compound for developing new drugs targeting specific diseases. Its sulfonamide group is particularly interesting for its known pharmacological properties.

Industry

Industrially, this compound could be used in the formulation of specialty chemicals or as a precursor for manufacturing more complex organic substances.

作用機序

The mechanism by which N-(2-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide exerts its effects involves interactions with specific molecular targets. Its sulfonamide group can inhibit certain enzymes, while the pyridine and piperidine moieties may interact with receptors or ion channels. The exact pathways and targets would depend on the specific context of its use, such as inhibiting bacterial enzymes or modulating neurotransmitter receptors.

類似化合物との比較

Structural Analogues and Substitution Patterns

Compound A : N-{2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-nitrophenyl)methanesulfonamide ()

- Key Differences: Core Heterocycle: Piperazine (vs. piperidine in the target compound), introducing an additional nitrogen atom, which may enhance solubility but reduce membrane permeability. Aromatic Substituents: 5-Chloro-2-methylphenyl (vs. 5-chloropyridin-2-yloxy). Sulfonamide Substituent: 3-Nitrophenyl (vs. methyl). The nitro group in Compound A increases electron-withdrawing effects, possibly enhancing reactivity but raising toxicity concerns .

Compound B : N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide ()

- Key Differences: Core Structure: Pyrimidine-sulfanyl-phenyl (vs. piperidinyl-oxoethyl). Substituents: Bromo and methoxy groups alter electronic properties and solubility. The methoxy group in Compound B may improve water solubility compared to the target compound’s chloropyridinyloxy group .

Compound C : N-(2-(dimethylamino)ethyl)-1-(3-((4-((2-methyl-1H-indol-5-yl)oxy)pyrimidin-2-yl)amino)phenyl)methanesulfonamide ()

- Key Differences: Side Chain: Dimethylaminoethyl (vs. methyl in the target compound). The basic dimethylamino group may enhance solubility at physiological pH but increase off-target interactions. Aromatic System: Indolyloxy-pyrimidine (vs. chloropyridinyloxy). The indole moiety could enable interactions with hydrophobic binding pockets .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 443.91 | 548.02 | 552.45 | 521.63 |

| LogP (Predicted) | 2.8 | 3.1 | 2.5 | 3.4 |

| Hydrogen Bond Acceptors | 6 | 8 | 7 | 9 |

| Key Substituents | 5-Cl-pyridinyloxy, methyl | 3-NO₂-phenyl, 5-Cl-2-MePh | 5-Br-pyrimidine, OMe | Indolyloxy, dimethylamino |

- Target Compound Advantages: Balanced lipophilicity (LogP ~2.8) for membrane permeability and solubility. Methyl sulfonamide minimizes steric hindrance, improving metabolic stability compared to Compound A’s bulky 3-nitrophenyl group . Piperidine core (vs.

生物活性

N-(2-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide, commonly referred to as AZD-1236, is a small molecule compound developed by AstraZeneca. It has garnered attention for its biological activity, particularly as an inhibitor of matrix metalloproteinases (MMPs), which play crucial roles in various physiological and pathological processes.

AZD-1236 is identified primarily as a potent and reversible inhibitor of human matrix metalloproteinase-9 (MMP-9) and matrix metalloproteinase-12 (MMP-12). These enzymes are involved in the degradation of extracellular matrix components, which is significant in processes such as tissue remodeling, inflammation, and cancer metastasis. The selective inhibition of these MMPs can potentially mitigate tissue damage and inflammation associated with various diseases.

Structure-Activity Relationship (SAR)

The structure of AZD-1236 includes a 5-chloropyridine moiety linked through an ether bond to a piperidine ring, which is further connected to a methanesulfonamide group. This unique combination contributes to its selectivity and potency. The following table summarizes key structural features and their implications for biological activity:

| Structural Feature | Description | Implication for Activity |

|---|---|---|

| 5-Chloropyridine | Halogenated aromatic ring | Enhances lipophilicity and receptor binding |

| Piperidine Ring | Saturated nitrogen-containing ring | Provides flexibility in molecular conformation |

| Methanesulfonamide Group | Sulfonamide functional group | Increases solubility and potential for enzyme interaction |

In Vitro and In Vivo Studies

Research has demonstrated that AZD-1236 effectively inhibits MMP activity in vitro. For instance, it has shown significant reductions in MMP-9 and MMP-12 activity in cell-based assays, leading to decreased cell migration and invasion capabilities, which are critical aspects of cancer progression.

In vivo studies using animal models have further validated these findings, showing that treatment with AZD-1236 results in reduced tumor growth and metastasis in models of breast cancer and melanoma. These studies highlight the compound's potential therapeutic applications in oncology.

Case Studies

- Breast Cancer Model : In a study involving mice implanted with breast cancer cells, administration of AZD-1236 significantly reduced tumor size compared to control groups. The mechanism was attributed to the inhibition of MMP-mediated extracellular matrix degradation, which is essential for tumor invasion.

- Inflammatory Conditions : Another case study focused on the role of AZD-1236 in models of chronic inflammation. The compound demonstrated efficacy in reducing inflammatory markers and tissue damage associated with conditions such as rheumatoid arthritis.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide to improve yield and purity?

- Methodology : Prioritize stepwise coupling reactions, starting with the formation of the piperidine-5-chloropyridinyl ether intermediate. Use polar aprotic solvents (e.g., DMF or THF) and base catalysts (e.g., NaH, DBU) to facilitate nucleophilic substitutions. Post-synthesis purification via HPLC is critical to isolate high-purity products .

- Key Variables : Reaction temperature (optimize between 50–80°C), stoichiometric ratios (1:1.1 for amine:electrophile), and inert atmospheres to prevent oxidation .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology : Use ¹H/¹³C NMR to confirm substituent connectivity, focusing on the sulfonamide (-SO₂N-) and piperidine-proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

- Advanced Tip : For stereochemical analysis, employ X-ray crystallography if single crystals are obtainable; this resolves spatial arrangements of the chloropyridinyl and piperidinyl moieties .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodology : Screen against kinase or protease targets (e.g., p38α MAPK) using in vitro enzyme inhibition assays. Dose-response studies (1–100 μM) with ATP-competitive controls can identify IC₅₀ values. Parallel cytotoxicity assays (e.g., MTT on HEK293 cells) assess selectivity .

Advanced Research Questions

Q. How do substituent variations on the piperidine ring influence target binding affinity?

- Methodology : Synthesize analogs with methyl, fluoro, or bulkier groups (e.g., isopropyl) at the piperidine 4-position. Compare binding kinetics via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Computational docking (e.g., AutoDock Vina) predicts steric/electronic effects on receptor interactions .

- Case Study : Replacing 5-chloropyridinyl with 5-cyanopyridinyl () increased lipophilicity (logP +0.5) but reduced aqueous solubility, requiring formulation adjustments .

Q. What strategies resolve contradictions in in vitro vs. in vivo pharmacokinetic data for this compound?

- Methodology : Conduct metabolic stability assays (e.g., liver microsomes) to identify rapid Phase I oxidation sites. Modify vulnerable positions (e.g., piperidine N-methylation) to block metabolism. Use PAMPA or Caco-2 assays to assess permeability limitations .

- Data Reconciliation : If in vivo exposure is low despite good in vitro solubility, investigate protein binding (>95% albumin binding can reduce free fraction) .

Q. How can crystallographic data inform the design of co-crystals or salts to enhance physicochemical properties?

- Methodology : Analyze hydrogen-bonding motifs (e.g., sulfonamide-O⋯H-N interactions) from single-crystal structures. Screen co-formers (e.g., succinic acid) via slurry crystallization to improve solubility. Monitor lattice energy changes via DSC/TGA .

Contradictions and Limitations in Current Evidence

- Synthetic Reproducibility : and describe conflicting base catalysts (NaH vs. DBU) for similar coupling steps. Researchers should validate both under controlled conditions.

- Biological Target Specificity : While highlights kinase inhibition, structural analogs in show divergent activity, suggesting off-target effects require thorough profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。